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molecular formula C14H18N4O2S B1219169 6,7-Dimethoxy-2-(4-thiomorpholinyl)-4-quinazolinamine CAS No. 99300-65-9

6,7-Dimethoxy-2-(4-thiomorpholinyl)-4-quinazolinamine

Cat. No. B1219169
M. Wt: 306.39 g/mol
InChI Key: UHKANUZENVTMPU-UHFFFAOYSA-N
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Patent
US04115565

Procedure details

A mixture of 8.00 g of 2-chloro-6,7-dimethoxy-4-quinazolinamine and 6.90 g. of thiomorpholine in 80 ml of chlorobenzene was refluxed for 18 hrs. The reaction mixture was cooled to room temperature, and the precipitate was collected. There was deposited 8.00 g (70.2%) of white powder, mp 267°-269°, dec. The product was recrystallized from methanol to give an analytical sample, mp 270°-271°, dec.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][C:6]([O:15][CH3:16])=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[NH:17]1[CH2:22][CH2:21][S:20][CH2:19][CH2:18]1>ClC1C=CC=CC=1>[CH3:14][O:13][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][C:6]=1[O:15][CH3:16])[N:3]=[C:2]([N:17]1[CH2:22][CH2:21][S:20][CH2:19][CH2:18]1)[N:11]=[C:10]2[NH2:12]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
80 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give an analytical sample, mp 270°-271°, dec.

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=NC(=NC2=CC1OC)N1CCSCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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